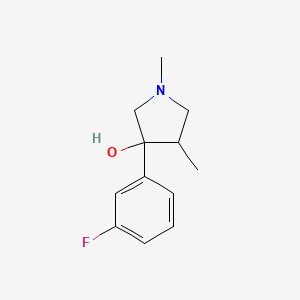methanol](/img/structure/B13236366.png)
[1-(Aminomethyl)cyclopropyl](thiophen-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)cyclopropylmethanol: is a chemical compound with the molecular formula C9H13NOS It is characterized by the presence of a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a thiophen-3-yl group via a methanol linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, a secondary amine, and a compound containing an active hydrogen atom are reacted together.
Attachment of the Thiophen-3-yl Group: The thiophen-3-yl group can be attached through a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable electrophile.
Methanol Linkage Formation: The final step involves the formation of the methanol linkage, which can be achieved through a reduction reaction using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of 1-(Aminomethyl)cyclopropylmethanol may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group back to the methanol group using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophen-3-yl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the methanol group.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-(Aminomethyl)cyclopropylmethanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it suitable for investigating the binding affinities and mechanisms of action of various biological targets.
Medicine
In medicine, 1-(Aminomethyl)cyclopropylmethanol may have potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features may contribute to the creation of advanced polymers, coatings, and other materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the thiophen-3-yl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Aminomethyl)cyclopropylmethanol
- Thiophene-Linked 1,2,4-Triazoles
- Thiophene Derivatives
Uniqueness
Compared to similar compounds, 1-(Aminomethyl)cyclopropylmethanol is unique due to its specific combination of functional groups The presence of the cyclopropyl group imparts rigidity to the molecule, while the aminomethyl and thiophen-3-yl groups provide opportunities for diverse chemical interactions
Propriétés
Formule moléculaire |
C9H13NOS |
|---|---|
Poids moléculaire |
183.27 g/mol |
Nom IUPAC |
[1-(aminomethyl)cyclopropyl]-thiophen-3-ylmethanol |
InChI |
InChI=1S/C9H13NOS/c10-6-9(2-3-9)8(11)7-1-4-12-5-7/h1,4-5,8,11H,2-3,6,10H2 |
Clé InChI |
RCOZSFMXVGLGRZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CN)C(C2=CSC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


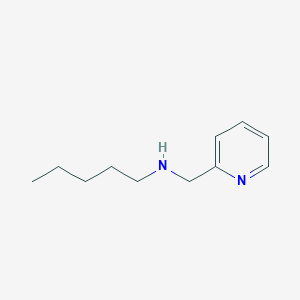
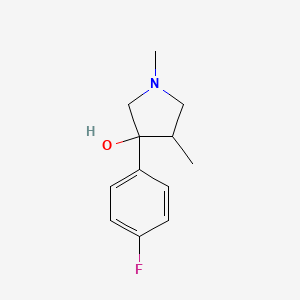
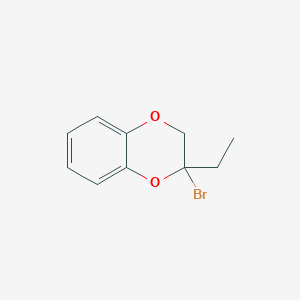
![1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B13236311.png)
![2-Methyl-3-[1-(2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13236313.png)
![5-[(Cyclopropylamino)methyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B13236318.png)

![[2-(2-Cyclopentyl-1H-benzimidazol-1-YL)ethyl]amine](/img/structure/B13236329.png)
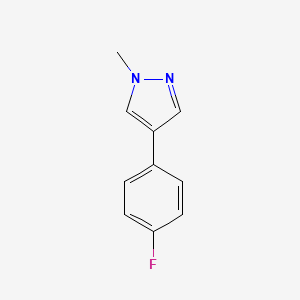
![(2E)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one](/img/structure/B13236335.png)
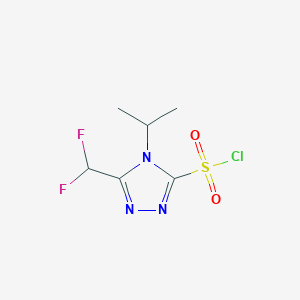
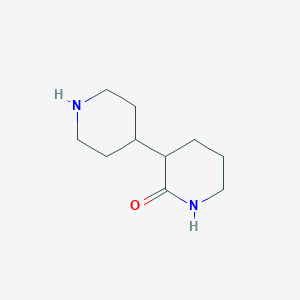
![N-[(4-bromothiophen-2-yl)methyl]-2-chloropyridin-4-amine](/img/structure/B13236346.png)
